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Compound of Interest

Compound Name:
3-Hydroxy-4-

methoxyphenylboronic acid

CAS No.: 622864-48-6

Cat. No.: B1321528

Get Quote

Structural Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary
3-Hydroxy-4-methoxyphenylboronic acid (CAS 622864-48-6) is a functionalized aryl boronic

acid derived from the isovanillin scaffold.[1] Unlike its more common isomer (4-hydroxy-3-

methoxyphenylboronic acid), this compound offers a unique substitution pattern where the

boronic acid moiety acts as a bioisostere or reactive handle meta to the phenolic hydroxyl and

para to the methoxy group.

This specific geometry is critical in medicinal chemistry for accessing "Type II" kinase inhibitor

binding modes and for designing reversible covalent inhibitors of serine proteases. However, its

electron-rich core renders it susceptible to protodeboronation, requiring specific handling

protocols distinct from standard phenylboronic acids.
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Property Specification

CAS Number 622864-48-6

IUPAC Name (3-Hydroxy-4-methoxyphenyl)boronic acid

Molecular Formula C₇H₉BO₄

Molecular Weight 167.95 g/mol

Melting Point 221–223 °C (Decomposes)

pKa (Boronic Acid) ~8.6 (Estimated)

Electronic Character Electron-rich (Activated Ring)

Solubility DMSO, Methanol, THF; Low in water

The Boroxine Equilibrium
Researchers must recognize that 3-Hydroxy-4-methoxyphenylboronic acid exists in a

dynamic equilibrium between its monomeric acid form and its trimeric anhydride (boroxine).[2]

This dehydration is driven by storage conditions (dryness/heat) and can affect stoichiometric

calculations in precise catalytic couplings.

Figure 1: Equilibrium between monomeric acid and boroxine anhydride.

Monomer
(Active Species)
3 x Ar-B(OH)2

Boroxine Trimer
(Storage Form)

(Ar-BO)3

 Heat / Vacuum

- 3 H2O
(Dehydration)

 H2O / Base

Click to download full resolution via product page

Synthetic Architecture & Optimization[4]
Retrosynthetic Logic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1321528/docs?utm_src=pdf-body#technical-guide-3-hydroxy-4-methoxyphenylboronic-acid
https://www.bldpharm.com/products/5720-07-0.html
https://www.benchchem.com/product/b1321528/docs?utm_src=pdf-body-img#technical-guide-3-hydroxy-4-methoxyphenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Direct borylation of 3-hydroxy-4-methoxyhalobenzenes requires protecting group strategies.[2]

The free phenol at position 3 is incompatible with standard lithium-halogen exchange reagents

(n-BuLi) due to deprotonation.[2] While Grignard routes are possible, they often lead to lower

yields due to the electron-rich nature of the ring.

Optimal Precursor: 5-Bromo-2-methoxyphenol (5-Bromoguaiacol). Strategy: Protection

Metal-Halogen Exchange

Borate Quench

Deprotection.[2]

Figure 2: Validated synthesis route via Lithiation-Borylation.
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Validated Synthetic Protocol
Note: All steps must be performed under Argon/Nitrogen atmosphere.

Protection: Dissolve 5-bromo-2-methoxyphenol (1.0 eq) in DCM. Add Imidazole (2.5 eq) and

TBS-Cl (1.2 eq). Stir at RT for 4h. Aqueous workup yields the silyl ether.

Borylation: Dissolve silyl ether in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 eq)

dropwise over 30 min. Stir 1h. Add Triisopropyl borate (1.5 eq) rapidly. Allow to warm to RT

overnight.

Hydrolysis: Quench with 2M HCl. Stir vigorously for 2h (cleaves both the isopropoxy

boronate and the TBS group). Extract with EtOAc.[3]

Purification: Recrystallize from Water/Acetonitrile. Do not use silica gel chromatography

without buffering (e.g., 1% Et3N), as boronic acids bind irreversibly to silica.

Reactivity Profile: The Suzuki-Miyaura Coupling[4]
[5]
The Protodeboronation Challenge
This molecule is highly electron-rich (Methoxy + Hydroxy substituents).[2] In the presence of

palladium and base, it is prone to protodeboronation (replacement of -B(OH)2 with -H).[2]

Mechanism: Facilitated by high pH and high temperature.

Mitigation: Use mild bases (K3PO4 instead of NaOtBu) and anhydrous conditions where

possible.

Optimized Coupling Conditions
For coupling with Aryl Bromides/Chlorides:

Catalyst: Pd(dppf)Cl2[2]·DCM (Robust) or Pd-XPhos G3 (High turnover for difficult

substrates).[2]
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Base: K3PO4 (2.0 eq).

Solvent: 1,4-Dioxane/Water (4:[2]1) or Toluene/Water (if protodeboronation is observed).

Temperature: 80–90 °C.[2]

Figure 3: Catalytic cycle emphasizing the Transmetallation entry point.
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Medicinal Chemistry Applications
Reversible Covalent Inhibition
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The boronic acid moiety is a Lewis acid capable of forming a reversible covalent bond with

nucleophilic serine or threonine residues in enzyme active sites.

Target Class: Serine Proteases (e.g., Thrombin, Proteasome).

Mechanism: The boron atom accepts the lone pair from Serine-OH, forming a tetrahedral

boronate adduct that mimics the enzymatic transition state.

Role of 3-OH/4-OMe: The 3-hydroxy group provides a secondary H-bond donor to the

"oxyanion hole" or adjacent residues, improving selectivity over the unsubstituted

phenylboronic acid.[2]

Bioisostere for Carboxylic Acids
In fragment-based drug design (FBDD), the -B(OH)2 group serves as a bioisostere for

carboxylic acids but with distinct hydrogen-bonding geometry and pKa.[2] The 3-hydroxy-4-

methoxy substitution pattern mimics the steric and electronic profile of Isovanillic acid, allowing

for scaffold hopping in lead optimization.

References
ChemicalBook. (2024). Boronic acid, (3-hydroxy-4-methoxyphenyl)- Properties and CAS

622864-48-6.[1][4][2][5] Link

Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids."

RSC Advances, 7, 36262-36266. (Mechanistic insight into stability of electron-rich boronic

acids). Link

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–

Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Ligand selection for unstable

boronic acids). Link

PubChem. (2024). (3-Hydroxy-4-methoxyphenyl)boronic acid Compound Summary. National

Library of Medicine. Link[2]

Sigma-Aldrich. (2024).[2] 3-Hydroxy-4-methoxyphenylboronic acid Product Specification.

Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.bldpharm.com/products/5720-07-0.html
https://www.bldpharm.com/products/5720-07-0.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB81041631_EN.htm
https://www.lookchem.com/casno622864-48-6.html
https://www.bldpharm.com/products/5720-07-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxy-4-methoxyphenyl_boronic-acid
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB9962054.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2017%2Fra%2Fc7ra05979e
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2014%2Fcs%2Fc3cs60197h
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F21980666
https://www.bldpharm.com/products/5720-07-0.html
https://www.bldpharm.com/products/5720-07-0.html
https://www.benchchem.com/product/b1321528/docs?utm_src=pdf-body#technical-guide-3-hydroxy-4-methoxyphenylboronic-acid
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F753583
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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